Keto-itraconazole

Descripción

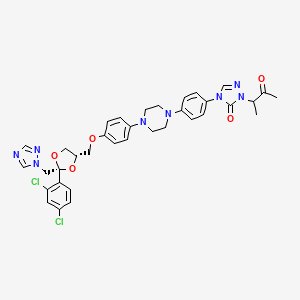

Structure

3D Structure

Propiedades

Número CAS |

112560-33-5 |

|---|---|

Fórmula molecular |

C35H36Cl2N8O5 |

Peso molecular |

719.6 g/mol |

Nombre IUPAC |

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m1/s1 |

Clave InChI |

GZEZATDDANETAV-CEAPFGRNSA-N |

SMILES isomérico |

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

SMILES canónico |

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Keto-itraconazole; Keto itraconazole; Ketoitraconazole; |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Keto-itraconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-itraconazole is a primary active metabolite of the broad-spectrum antifungal agent, Itraconazole. As a key product of hepatic metabolism, this compound plays a significant role in the overall pharmacological profile of its parent drug. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological relevance of this compound, with a focus on its formation and analytical determination.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, Itraconazole, with the key difference being the oxidation of a hydroxyl group to a ketone.

Chemical Name: 4-(4-(4-(4-(((2S,4R)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one[1]

Synonyms: Keto-ITZ, Keto itraconazole[1]

| Identifier | Value |

| CAS Number | 112560-33-5[1] |

| Molecular Formula | C35H36Cl2N8O5[1] |

| Molecular Weight | 719.62 g/mol [1] |

| InChI Key | GZEZATDDANETAV-CEAPFGRNSA-N[1] |

| SMILES | CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO--INVALID-LINK--(C7=C(C=C(C=C7)Cl)Cl)O5 |

Physicochemical and Pharmacokinetic Properties

This compound exhibits distinct physicochemical and pharmacokinetic properties that influence its biological activity and disposition.

| Property | Value | Reference |

| Appearance | Off-White Solid | [2] |

| Solubility | Soluble in DMSO | [1] |

| Unbound Km for CYP3A4 | 1.4 nM | [3][4] |

| Intrinsic Clearance (CLint) | 62.5 ml/min/nmol CYP3A4 | [3][4] |

| Unbound IC50 for CYP3A4 | 7.0 nM | [3][4] |

| Plasma Protein Binding (free fraction) | 5.3% ± 0.7% | [5] |

Biological Formation and Signaling Pathway

This compound is formed in vivo through the metabolism of Itraconazole, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. Itraconazole itself is a potent inhibitor of CYP3A4, and its metabolites, including this compound, also contribute significantly to this inhibition.[2][3][4] The metabolic cascade involves the initial hydroxylation of Itraconazole to Hydroxy-itraconazole, which is then further oxidized to this compound.

Experimental Protocols

Chemical Synthesis of this compound

Analytical Determination of this compound by HPLC-UV

This protocol outlines a general method for the quantification of this compound in biological matrices, adapted from published methods for Itraconazole and its metabolites.

Objective: To determine the concentration of this compound in a given sample using Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or ammonium acetate for pH adjustment

-

Methanol (for sample preparation)

-

Internal Standard (e.g., another azole antifungal not present in the sample)

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with a UV detector, pump, and autosampler

-

Centrifuge

-

Vortex mixer

Procedure:

-

Preparation of Mobile Phase:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with phosphoric acid) in a ratio of approximately 60:40 (v/v).

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 10 ng/mL to 1000 ng/mL).

-

Prepare a stock solution of the internal standard in methanol. Add a fixed concentration of the internal standard to all standard and sample solutions.

-

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of the plasma or serum sample, add 200 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Set the flow rate of the mobile phase to 1.0 mL/min.

-

Set the UV detector wavelength to approximately 260 nm.

-

Inject 20 µL of the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas for this compound and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

This compound is a crucial metabolite in the pharmacology of Itraconazole. Its formation via CYP3A4-mediated metabolism and its own potent inhibitory effect on this enzyme highlight the complex pharmacokinetic interactions of the parent drug. Understanding the chemical and biological properties of this compound is essential for researchers and drug development professionals working with azole antifungals and investigating drug-drug interactions involving the CYP3A4 pathway. The analytical methods outlined in this guide provide a framework for the accurate quantification of this important metabolite in various research settings.

References

The Biotransformation of Itraconazole to Keto-itraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway for the conversion of the antifungal drug itraconazole to its metabolite, keto-itraconazole. This document outlines the core metabolic steps, presents key quantitative data from in vitro and in vivo studies, and provides a detailed experimental protocol for studying this biotransformation.

Introduction

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme system. One of the key metabolic pathways involves the formation of this compound, an active metabolite that contributes to the overall pharmacological profile of the parent drug. Understanding the biosynthesis of this compound is crucial for predicting drug-drug interactions, assessing metabolic stability, and optimizing therapeutic regimens.

Biosynthesis Pathway of this compound

The formation of this compound from itraconazole is a sequential oxidative process predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3] The pathway involves an initial hydroxylation of itraconazole to form an intermediate metabolite, hydroxy-itraconazole (OH-ITZ). This intermediate is subsequently oxidized to yield this compound.[1][2] Another significant metabolite, N-desalkyl-itraconazole (ND-ITZ), is also formed through a separate branch of the metabolic cascade.[1][2] This metabolic transformation is stereoselective, with only certain stereoisomers of itraconazole being efficiently metabolized by CYP3A4.[2][3]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of itraconazole and the inhibitory potential of its metabolites.

Table 1: In Vitro Kinetic Parameters for Itraconazole and Metabolites with CYP3A4 [1]

| Compound | Unbound Km (nM) | Intrinsic Clearance (CLint) (mL·min-1·nmol CYP3A4-1) |

| Itraconazole | 3.9 | 69.3 |

| Hydroxy-itraconazole | 27 | 19.8 |

| This compound | 1.4 | 62.5 |

Table 2: CYP3A4 Inhibition Constants for Itraconazole and its Metabolites [1][4]

| Compound | Unbound IC50 (nM) | Unbound Ki (nM) |

| Itraconazole | 6.1 | 1.3 |

| Hydroxy-itraconazole | 4.6 | 14.4 |

| This compound | 7.0 | Not Reported |

| N-desalkyl-itraconazole | 0.4 | Not Reported |

Table 3: Trough Plasma Concentrations of Itraconazole and Hydroxy-itraconazole in Patients with Pulmonary Aspergillosis [5]

| Group | Itraconazole (ng/mL) | Hydroxy-itraconazole (ng/mL) | Total (Itraconazole + OH-Itraconazole) (ng/mL) |

| Effective (n=15) | 1254 ± 924 | 1830 ± 1031 | > 1000 (in 93.3% of patients) |

| Non-effective (n=19) | 260 ± 296 | 530 ± 592 | - |

Experimental Protocols

This section details a representative in vitro protocol for studying the metabolism of itraconazole to this compound using human liver microsomes.

In Vitro Metabolism of Itraconazole in Human Liver Microsomes

Objective: To determine the metabolic profile of itraconazole and quantify the formation of this compound.

Materials:

-

Itraconazole

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., itraconazole-d3)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of itraconazole in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Prepare the internal standard solution in acetonitrile.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Potassium phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL)

-

Itraconazole solution (final concentration typically 1 µM)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[6]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

-

Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[7]

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[7]

-

Centrifuge the plate at 4°C to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the separation and quantification of itraconazole, hydroxy-itraconazole, and this compound.[8][9]

-

Use a suitable C18 column for chromatographic separation.[8]

-

Employ a gradient elution with mobile phases such as ammonium formate in water with formic acid and acetonitrile with formic acid.[8]

-

Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Controls:

-

No NADPH: To assess non-enzymatic degradation.

-

No Microsomes: To control for substrate instability in the incubation buffer.

-

Time Zero: To determine the initial concentration of the substrate.

Conclusion

The biosynthesis of this compound from itraconazole is a well-characterized metabolic pathway mediated primarily by CYP3A4. The quantitative data provided herein offer valuable parameters for researchers in drug development to model the pharmacokinetics and drug-drug interaction potential of itraconazole. The detailed experimental protocol serves as a robust starting point for in vitro investigations into the metabolism of itraconazole and other xenobiotics. A thorough understanding of this biotransformation is essential for the safe and effective clinical use of itraconazole.

References

- 1. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective plasma concentrations of itraconazole and its active metabolite for the treatment of pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

Elucidating the Mechanism of Action of Itraconazole and its Metabolites: A Technical Guide

Introduction

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of the triazole antifungal agent, itraconazole. While the query specified "keto-itraconazole," it is important to clarify that this compound is a metabolite of the parent drug, itraconazole. The primary therapeutic effects are attributed to itraconazole itself and its major active metabolite, hydroxy-itraconazole. This document will focus on the well-established mechanisms of action of itraconazole, encompassing its antifungal, anti-angiogenic, and Hedgehog signaling inhibitory activities, with reference to its key metabolites where applicable. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of itraconazole's multifaceted pharmacological profile.

Core Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Itraconazole exerts its primary antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis.[1][2] Ergosterol is a vital sterol component in fungi, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[1]

The key target of itraconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1 or Erg11).[2][3][4] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the conversion of lanosterol to ergosterol.[1][3] Itraconazole's triazole moiety binds to the heme iron atom in the active site of fungal CYP51, effectively inhibiting its function.[4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[4][5] The consequences of this disruption are twofold:

-

Impaired Cell Membrane Integrity: The altered sterol composition increases the permeability of the fungal cell membrane, leading to the leakage of essential cellular contents and ultimately, cell death.[1]

-

Dysfunctional Membrane-Bound Enzymes: The accumulation of aberrant sterols disrupts the function of various membrane-bound enzymes essential for fungal growth and replication.[4]

Itraconazole exhibits a higher affinity for fungal CYP51 than for its mammalian homolog, which accounts for its selective toxicity.[2]

Quantitative Data: Inhibition of Fungal Lanosterol 14α-Demethylase

| Compound | Fungal Species | Target | IC50 | Dissociation Constant (Kd) | Reference |

| Itraconazole | Candida albicans | CYP51 | 0.4 - 0.6 μM | 10 - 56 nM | [6] |

| Itraconazole | Cryptococcus neoformans | Ergosterol Synthesis | 6.0 ± 4.7 nM | - | [5] |

| Ketoconazole | Candida albicans | CYP51 | 0.4 - 0.6 μM | 42 - 131 nM (human CYP51) | [6] |

| Fluconazole | Candida albicans | CYP51 | 0.4 - 0.6 μM | ~30,500 nM (human CYP51) | [6] |

Experimental Protocol: In Vitro CYP51 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of itraconazole against fungal lanosterol 14α-demethylase (CYP51).

Materials:

-

Recombinant fungal CYP51 enzyme

-

Lanosterol (substrate)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

Itraconazole stock solution (in DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

High-performance liquid chromatography (HPLC) system

Methodology:

-

A reaction mixture is prepared containing the assay buffer, NADPH-cytochrome P450 reductase, and the recombinant fungal CYP51 enzyme.

-

Varying concentrations of itraconazole (or vehicle control) are added to the reaction mixtures and pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate, lanosterol.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) and is then terminated, often by the addition of a strong acid or organic solvent.

-

The reaction products are extracted and analyzed by HPLC to quantify the amount of ergosterol or other demethylated products formed.

-

The percentage of inhibition for each itraconazole concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the itraconazole concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagram

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by itraconazole.

Anticancer Mechanisms of Action

Recent research has repurposed itraconazole as a potential anticancer agent due to its distinct mechanisms of action beyond its antifungal properties.[7][8] These include the inhibition of the Hedgehog signaling pathway and anti-angiogenic effects.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely quiescent in adults.[9] However, its aberrant reactivation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[10][11]

Itraconazole has been identified as a potent antagonist of the Hh pathway.[10] It acts on the essential pathway component, Smoothened (Smo), a seven-transmembrane receptor.[10][12] Unlike other Smo antagonists like cyclopamine, itraconazole appears to bind to a different site on the Smo protein.[10] The inhibition of Smo by itraconazole prevents the downstream activation of the Gli family of transcription factors, which are responsible for transcribing Hh target genes involved in cell proliferation and survival.[11][12] Notably, both itraconazole and its major metabolite, hydroxy-itraconazole, have been shown to inhibit Hedgehog signaling.[8]

Quantitative Data: Hedgehog Pathway Inhibition

| Compound | Cell Line | Assay | IC50 | Reference |

| Itraconazole | Shh-Light2 | Hh pathway activity | 690 nM | [7] |

| Itraconazole | Medulloblastoma spheres | Gli1 mRNA expression | ~100 nM | [12] |

Experimental Protocol: Hedgehog Pathway Reporter Assay

Objective: To quantify the inhibitory effect of itraconazole on the Hedgehog signaling pathway.

Materials:

-

Shh-Light2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)

-

Sonic hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

-

Itraconazole stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with low serum)

-

Dual-Luciferase® Reporter Assay System

Methodology:

-

Shh-Light2 cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The cell culture medium is replaced with low-serum medium containing varying concentrations of itraconazole (or vehicle control).

-

The Hedgehog pathway is stimulated by adding Shh conditioned medium or a Smoothened agonist.

-

The cells are incubated for a specified period (e.g., 24-48 hours) to allow for reporter gene expression.

-

The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer according to the manufacturer's protocol for the dual-luciferase assay.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

The percentage of inhibition is calculated relative to the stimulated vehicle control.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathway Diagram

Caption: Itraconazole-mediated inhibition of the Hedgehog signaling pathway.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] Itraconazole has demonstrated potent anti-angiogenic properties.[13][14][15] Its mechanism in this context is multifaceted and includes:

-

Inhibition of Endothelial Cell Proliferation: Itraconazole inhibits the proliferation of endothelial cells, the primary cells that form blood vessels, by inducing cell cycle arrest at the G1 phase.[13][16]

-

Inhibition of VEGFR2 Signaling: Itraconazole has been shown to interfere with the glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[17] This leads to impaired VEGFR2 signaling, a critical pathway for VEGF-mediated angiogenesis.[17] Specifically, itraconazole causes an accumulation of immature N-glycans on VEGFR2, which inhibits its autophosphorylation and downstream activation.[18]

-

Inhibition of mTOR Pathway: Itraconazole can inhibit the mechanistic target of rapamycin (mTOR) signaling pathway in endothelial cells, which is another crucial regulator of cell growth and proliferation.[18][19]

Quantitative Data: Anti-Angiogenic Activity

| Compound | Effect | IC50 | Reference |

| Itraconazole | Inhibition of endothelial cell proliferation | 160 nM | [7] |

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the anti-angiogenic effects of itraconazole.

Itraconazole's mechanism of action is remarkably diverse, extending beyond its well-established role as an antifungal agent. Its ability to inhibit fungal ergosterol biosynthesis remains the cornerstone of its antimycotic efficacy. However, the elucidation of its potent inhibitory effects on the Hedgehog signaling pathway and angiogenesis has opened new avenues for its therapeutic application in oncology. The multifaceted nature of itraconazole's interactions with key cellular pathways underscores its potential as a repurposed drug for cancer therapy. Further research into the precise molecular interactions and the synergistic potential of itraconazole with other chemotherapeutic agents is warranted to fully realize its clinical utility in this domain. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this versatile therapeutic compound.

References

- 1. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Ketoconazole - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effects of itraconazole on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing the Clinically Efficacious Anti-Fungal Agent Itraconazole as an Anti-Cancer Chemotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]

- 9. Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole | Semantic Scholar [semanticscholar.org]

- 12. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. canceractive.com [canceractive.com]

The Discovery and Initial Characterization of Itraconazole Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and quantification of the major metabolites of the antifungal agent itraconazole. It is designed to serve as a comprehensive resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction to Itraconazole Metabolism

Itraconazole (ITZ), a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This biotransformation results in the formation of more than 30 metabolites, with three playing a significant role in the drug's overall pharmacokinetic and pharmacodynamic profile: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[1][3] Of these, hydroxy-itraconazole is the most prominent, exhibiting in vitro antifungal activity comparable to the parent drug and circulating in plasma at concentrations often exceeding those of itraconazole itself.[2][4][5] The characterization of these metabolites is crucial for understanding itraconazole's therapeutic efficacy and its potential for drug-drug interactions.

Major Metabolites of Itraconazole

The primary metabolic pathways for itraconazole involve oxidation. The key metabolites identified in human plasma are:

-

Hydroxy-itraconazole (OH-ITZ): The major active metabolite, formed through hydroxylation of the sec-butyl side chain.[3] Its plasma concentrations can be two to three times higher than the parent drug.[5]

-

This compound (keto-ITZ): Another metabolite formed via the oxidative pathway.[3]

-

N-desalkyl-itraconazole (ND-ITZ): Formed by the N-dealkylation of the 1-methylpropyl substituent.[1][3]

-

Dioxolane Ring Scission Metabolites: A more recently identified pathway involves the cleavage of the dioxolane ring, leading to the formation of metabolites such as 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[6]

These metabolites, particularly OH-ITZ, contribute significantly to the overall antifungal effect and are also implicated in the potent inhibition of CYP3A4, a key mechanism underlying itraconazole's numerous drug-drug interactions.[3][7][8]

Quantitative Analysis of Itraconazole and its Metabolites

The quantification of itraconazole and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of itraconazole and its major metabolites from a study in healthy volunteers who received 100 mg of itraconazole orally for seven days.[3]

| Analyte | Cmax (nM) Day 1 | Cmax (nM) Day 7 | AUC0-24h (nMh) Day 1 | AUC0-24h (nMh) Day 7 |

| Itraconazole (ITZ) | 275 ± 103 | 588 ± 172 | 2560 ± 860 | 9980 ± 3010 |

| Hydroxy-ITZ (OH-ITZ) | 416 ± 117 | 853 ± 213 | 5560 ± 1580 | 16300 ± 4200 |

| Keto-ITZ (keto-ITZ) | 28 ± 11 | 67 ± 22 | 340 ± 130 | 1140 ± 360 |

| N-desalkyl-ITZ (ND-ITZ) | 10 ± 3 | 20 ± 6 | 130 ± 40 | 350 ± 110 |

Data are presented as mean ± standard deviation.

Plasma Concentrations

Trough plasma concentrations of itraconazole and its primary active metabolite, hydroxy-itraconazole, are often measured to ensure therapeutic levels. The trough plasma concentrations of hydroxy-itraconazole are typically about twice those of the parent compound.[2]

Experimental Protocols

The following sections detail the methodologies used for the identification and quantification of itraconazole and its metabolites.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting itraconazole and its metabolites from plasma involves liquid-liquid extraction.

Protocol:

-

To a 0.5 mL plasma sample, add an internal standard solution.

-

Perform a three-step liquid-liquid extraction procedure.[5]

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

Sample Preparation: Protein Precipitation

For high-throughput analysis, protein precipitation is often employed.[9]

Protocol:

-

Pipette 100 µL of plasma into a 96-well plate.

-

Add 50 µL of an internal standard solution in methanol.

-

Add 400 µL of 0.5% formic acid in acetonitrile to precipitate proteins.

-

Vortex the plate and centrifuge at 3500 rpm for 5 minutes.

-

Analyze the supernatant.

Analytical Method: HPLC with Fluorimetric Detection

This method is suitable for the simultaneous determination of itraconazole and hydroxy-itraconazole.[5]

-

Column: Reversed-phase C18 column.

-

Detection: Spectrofluorimetric detection.

-

Sensitivity: Allows for the determination of 20 ng/mL of both itraconazole and its active metabolite.[5]

Analytical Method: LC-MS/MS for Comprehensive Metabolite Profiling

LC-MS/MS provides high sensitivity and specificity for the quantification of itraconazole and multiple metabolites.[3]

-

Instrumentation: A tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM):

-

m/z 705 for Itraconazole (ITZ)

-

m/z 721 for Hydroxy-itraconazole (OH-ITZ)

-

m/z 719 for this compound (keto-ITZ)

-

m/z 649 for N-desalkyl-itraconazole (ND-ITZ)[3]

-

-

Chromatographic Separation: A C18 analytical column with a gradient mobile phase.

Visualizations

The following diagrams illustrate the metabolic pathways and a typical experimental workflow for itraconazole metabolite analysis.

References

- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accurate prediction of dose-dependent CYP3A4 inhibition by itraconazole and its metabolites from in vitro inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Keto-itraconazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, keto-itraconazole has been identified as a significant product of cytochrome P450 3A4 (CYP3A4) activity. While much of the therapeutic focus has been on the parent drug and its major active metabolite, hydroxy-itraconazole, a deeper understanding of the biological roles of other metabolites, such as this compound, is crucial for a comprehensive grasp of itraconazole's overall pharmacological profile, including its drug-drug interaction potential. This technical guide provides a detailed overview of the known biological significance of this compound, focusing on its formation, pharmacokinetic properties, and its notable impact on metabolic enzymes.

Metabolism and Formation of this compound

Itraconazole is metabolized in the liver primarily by the CYP3A4 enzyme system. This process is stereoselective, meaning that different stereoisomers of itraconazole are metabolized at different rates. This compound is formed through the oxidation of the sec-butyl side chain of the itraconazole molecule. It is one of the three main metabolites identified in vitro, alongside hydroxy-itraconazole (OH-ITZ) and N-desalkyl-itraconazole (ND-ITZ).[1][2] Studies have shown that the formation of this compound is specific to certain stereoisomers of the parent drug.

Experimental Protocol: In Vitro Metabolism of Itraconazole

To study the formation of this compound, in vitro experiments are typically conducted using human liver microsomes or recombinant CYP3A4 enzymes. A general protocol is as follows:

-

Incubation: Itraconazole is incubated with human liver microsomes or recombinant CYP3A4 in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

Cofactor Addition: The reaction is initiated by adding an NADPH-generating system, which is essential for CYP450 enzyme activity.

-

Quenching: After a specific incubation period at 37°C, the reaction is stopped by adding a solvent such as acetonitrile.

-

Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected.

-

Analysis: The supernatant is then analyzed using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of this compound and other metabolites.[2][3][4]

Pharmacokinetics and Plasma Concentrations

This compound is detectable in the plasma of individuals treated with itraconazole, indicating its formation and circulation in vivo.[2][5] Pharmacokinetic studies in healthy volunteers have quantified the plasma concentrations of itraconazole and its metabolites.

Experimental Protocol: Analysis of Itraconazole and its Metabolites in Plasma

The following protocol outlines a typical procedure for quantifying this compound in human plasma:

-

Sample Collection: Blood samples are collected from subjects at various time points following the administration of itraconazole. Plasma is separated by centrifugation.

-

Internal Standard: A known concentration of an internal standard (e.g., a deuterated version of the analyte) is added to the plasma samples.

-

Protein Precipitation: Proteins in the plasma are precipitated by adding a solvent like acetonitrile.

-

Extraction: The sample is vortexed and centrifuged, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentrations of this compound and other metabolites are determined using a validated LC-MS/MS method. The chromatographic separation is typically achieved on a C18 column.[2][3][4]

| Parameter | Itraconazole | Hydroxy-itraconazole | This compound | N-desalkyl-itraconazole | Reference |

| Unbound Fraction in Plasma (%) | 3.6 ± 0.3 | 0.5 ± 0.2 | 5.3 ± 0.7 | 1.2 ± 0.2 | [5][6] |

Table 1: Unbound fractions of itraconazole and its metabolites in human plasma.

Biological Activity: Inhibition of CYP3A4

A primary aspect of this compound's biological significance is its potent inhibition of the CYP3A4 enzyme. This is noteworthy because it contributes to the overall drug-drug interaction profile of itraconazole. The inhibitory potential of this compound, along with other metabolites, helps to explain the discrepancy between the in vitro inhibitory constant (Ki) of itraconazole alone and the potent in vivo inhibition observed clinically.[1][7]

The metabolites of itraconazole, including this compound, are as potent, or even more potent, inhibitors of CYP3A4 than the parent drug itself.[1][7]

| Compound | Unbound IC50 (nM) | Unbound Km (nM) | Unbound Ki (nM) | Type of Inhibition | Reference |

| Itraconazole | 6.1 | 3.9 | 1.3 | Competitive | [1][7] |

| Hydroxy-itraconazole | 4.6 | 27 | 14.4 | Competitive | [1][7] |

| This compound | 7.0 | 1.4 | - | - | [1][7] |

| N-desalkyl-itraconazole | 0.4 | - | - | - | [1][7] |

Table 2: In vitro inhibition and kinetic parameters of itraconazole and its metabolites on CYP3A4.

Antifungal Activity of this compound

While the inhibitory effects of this compound on CYP3A4 are well-documented, there is a notable lack of publicly available data on its direct antifungal activity. Numerous studies have detailed the minimum inhibitory concentrations (MICs) of the parent drug, itraconazole, and its major active metabolite, hydroxy-itraconazole, against a wide range of fungal pathogens.[1][5] However, similar quantitative data for this compound is not readily found in the current scientific literature. Therefore, its direct contribution to the overall antifungal efficacy of itraconazole therapy remains to be fully elucidated.

Conclusion

This compound is a significant metabolite of itraconazole, formed through a stereoselective process mediated by CYP3A4. Its primary biological significance, based on current research, lies in its potent inhibition of CYP3A4. This activity, in conjunction with other metabolites, is crucial for understanding the extensive drug-drug interactions associated with itraconazole. While its presence in plasma is confirmed, the direct antifungal properties of this compound have not been extensively reported, representing an area for future investigation. A comprehensive understanding of the multifaceted roles of all of itraconazole's metabolites is essential for optimizing its clinical use and predicting its complex pharmacological behavior.

References

- 1. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antifungal spectrum of itraconazole and treatment of systemic mycoses with old and new antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro antifungal activity of itraconazole, a new triazole antifungal agent, against clinical isolates from patients with systemic mycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of ketoconazole, itraconazole and fluconazole on the gastrointestinal colonization of mice by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Itraconazole activity against fungal germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Itraconazole vs Ketoconazole | Power [withpower.com]

Navigating the Chiral Landscape of Keto-Itraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry and isomeric forms of keto-itraconazole, a primary active metabolite of the broad-spectrum antifungal agent itraconazole. Understanding the chiral properties of this molecule is critical for elucidating its pharmacological and toxicological profile, and for the development of potentially more selective and efficacious therapeutic agents.

The Stereochemical Complexity of Itraconazole and its Metabolites

Itraconazole is a structurally complex molecule characterized by three chiral centers, giving rise to a total of eight possible stereoisomers. These exist as four pairs of enantiomers with cis and trans configurations at the dioxolane ring.[1] The commercially available formulation of itraconazole is a 1:1:1:1 racemic mixture of four cis-stereoisomers.[1]

This compound is formed through the oxidation of the sec-butyl side chain of itraconazole, a metabolic process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This metabolic conversion is highly stereoselective. In vitro and in vivo studies have demonstrated that only the (2R,4S,2'R)- and (2R,4S,2'S)-isomers of itraconazole are significantly metabolized to hydroxy-itraconazole and subsequently to this compound and N-desalkyl-itraconazole.[4][5] Consequently, the this compound detected in plasma is predominantly of the (2R,4S) stereochemistry at the dioxolane ring.[4][6] This stereoselectivity in metabolism results in a different isomeric composition of the active metabolite pool compared to the parent drug administered.

The primary stereoisomers of this compound formed in vivo are (2R,4S,2'R)-keto-itraconazole and (2R,4S,2'S)-keto-itraconazole.[7]

Quantitative Analysis of Biological Activity

While extensive research has been conducted on the differential biological activities of itraconazole stereoisomers, there is a notable scarcity of data for the individual stereoisomers of this compound. The available quantitative data primarily pertains to the parent compound's isomers and the undifferentiated mixture of this compound metabolites.

Antifungal and Antiangiogenic Activity of Itraconazole Stereoisomers

Studies have revealed significant differences in the antifungal and antiangiogenic potency among the eight stereoisomers of itraconazole.[1] The cis-isomers have generally been found to be more potent in their antiangiogenic activity.[1] A summary of the inhibitory concentrations for the parent drug's isomers is presented below.

| Stereoisomer | Configuration | HUVEC Proliferation IC50 (nM)[1] | C. albicans MIC80 (µg/mL)[1] |

| Cis-Isomers | |||

| 1a | (2S,4R,2’S) | 25 ± 5 | 0.06 |

| 1b | (2S,4R,2’R) | 25 ± 5 | 0.06 |

| 1c | (2R,4S,2’S) | 45 ± 5 | 0.06 |

| 1d | (2R,4S,2’R) | 45 ± 5 | 0.06 |

| Trans-Isomers | |||

| 1e | (2S,4S,2’S) | 170 ± 20 | 0.06 |

| 1f | (2S,4S,2’R) | 170 ± 20 | 0.06 |

| 1g | (2R,4R,2’S) | 300 ± 40 | >2 |

| 1h | (2R,4R,2’R) | 300 ± 40 | >2 |

CYP3A4 Inhibition Profile

Itraconazole and its metabolites are potent inhibitors of CYP3A4.[2][8] This inhibitory activity is a key factor in drug-drug interactions. While data for individual this compound stereoisomers is not available, the inhibitory potency of the mixture of itraconazole metabolites has been determined.

| Compound | Unbound IC50 (nM) for Midazolam Hydroxylation[2] |

| Itraconazole (mixture) | 6.1 |

| Hydroxy-itraconazole (mixture) | 4.6 |

| This compound (mixture) | 7.0 |

| N-desalkyl-itraconazole (mixture) | 0.4 |

Experimental Protocols

The separation and characterization of this compound stereoisomers are essential for studying their individual properties. While specific protocols for this compound are not widely published, methods developed for the chiral separation of itraconazole and the structurally similar ketoconazole provide a strong foundation.

Chiral High-Performance Liquid Chromatography (HPLC) for Itraconazole Stereoisomers

A representative method for the separation of itraconazole stereoisomers is detailed below. A similar approach with optimization of the mobile phase and chiral stationary phase would be applicable for the separation of this compound isomers.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak AD.

-

Mobile Phase: A mixture of hexane, ethanol, and methanol. The exact ratio needs to be optimized for baseline separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Controlled column temperature, for instance, at 25°C.

-

Detection: UV detection at a wavelength of 260 nm.

Capillary Electrophoresis for Ketoconazole Stereoisomers

Capillary electrophoresis (CE) offers an alternative high-resolution technique for chiral separations. A published method for the separation of ketoconazole stereoisomers is as follows:

-

Instrumentation: Capillary electrophoresis system with a diode-array detector.

-

Capillary: Fused-silica capillary.

-

Background Electrolyte: 10 mM phosphate buffer at pH 2.5.[9]

-

Chiral Selector: 20 mM heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD).[9][10]

-

Additive: 5 mM sodium dodecyl sulfate (SDS) and 1.0% (v/v) methanol.[9][10]

-

Applied Voltage: 25 kV.[9]

-

Temperature: 25°C.[9]

The following diagram illustrates a generalized workflow for the chiral separation and analysis of this compound stereoisomers.

Signaling Pathway Interactions: The Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and has been implicated in the pathogenesis of various cancers.[11] Itraconazole has been identified as a potent inhibitor of the Hh pathway, acting on the essential pathway component Smoothened (Smo).[11][12] This inhibitory action is distinct from its antifungal mechanism.[11]

The canonical Hedgehog signaling pathway is depicted below.

To date, there are no published studies investigating the effects of this compound or its individual stereoisomers on the Hedgehog signaling pathway. Given that this compound is a major and potent metabolite, this represents a significant knowledge gap and a promising area for future research. Elucidating the stereoselective effects of this compound on this and other signaling pathways could pave the way for the development of novel anticancer therapies with improved specificity and reduced off-target effects.

Future Directions and Conclusion

The study of this compound's stereochemistry is still in its early stages. While the stereoselective nature of its formation is understood, a significant lack of data on the individual biological activities of its stereoisomers remains. Future research should focus on:

-

Synthesis and Isolation: The chemical synthesis and preparative separation of individual this compound stereoisomers are necessary to enable detailed pharmacological studies.

-

Pharmacological Profiling: A comprehensive evaluation of the antifungal, antiangiogenic, and other biological activities of each this compound stereoisomer is crucial.

-

Signaling Pathway Analysis: Investigating the effects of individual this compound stereoisomers on the Hedgehog and other relevant signaling pathways will provide valuable insights into their mechanisms of action.

-

In Vivo Studies: Preclinical animal studies with individual this compound stereoisomers are needed to assess their pharmacokinetic and pharmacodynamic profiles in a physiological context.

References

- 1. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of hedgehog signaling by stereochemically defined des-triazole itraconazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Crystalline Keto-Itraconazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-itraconazole is the major active metabolite of the broad-spectrum antifungal agent, itraconazole. Understanding the physicochemical properties of this crystalline metabolite is crucial for comprehending its pharmacokinetic profile, bioavailability, and for the development of robust analytical methods and potential future formulations. This technical guide provides a comprehensive overview of the key physicochemical characteristics of crystalline this compound, including its thermal behavior, solubility, and crystal structure. Detailed experimental protocols for the characterization of this active pharmaceutical ingredient (API) are also presented.

Physicochemical Data

While specific quantitative data for crystalline this compound is not extensively available in the public domain, the properties of its parent drug, itraconazole, provide a valuable reference point. The following table summarizes the known physicochemical properties of itraconazole. It is anticipated that this compound, being a structurally similar metabolite, would exhibit comparable, though not identical, characteristics.

Table 1: Physicochemical Properties of Itraconazole

| Property | Value | Reference |

| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | [1] |

| Molecular Weight | 705.6 g/mol | [1] |

| Melting Point | Approximately 166.2°C - 170°C | [2][3][4] |

| Aqueous Solubility | Practically insoluble in water (<1 µg/mL) | [1][5] |

| Solubility in Organic Solvents | Soluble in DMSO (35 mg/mL) | [5] |

| pKa | 3.7 | [6] |

Table 2: General Physicochemical Information for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₃₆Cl₂N₈O₅ | [7] |

| Molecular Weight | 719.62 g/mol | [7] |

| Appearance | Solid powder | [7] |

| Solubility | Soluble in DMSO | [7] |

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the physicochemical properties of a crystalline API like this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of crystalline this compound can be determined using the well-established shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of crystalline this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, organic solvents) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a non-adsorptive, fine-pored filter (e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the API in the saturated solution (e.g., in mg/mL or µg/mL).

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is employed to determine the melting point and other thermal transitions of crystalline this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the crystalline powder (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).

-

Thermal Scan: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic events, such as melting, which is characterized by a sharp peak. The onset and peak temperatures of the melting endotherm are recorded.

Crystallinity and Polymorphism (Powder X-ray Diffraction - PXRD)

PXRD is a powerful technique to confirm the crystalline nature of this compound and to identify different polymorphic forms.

Methodology:

-

Sample Preparation: A sufficient amount of the crystalline powder is gently packed into a sample holder to ensure a flat, level surface.

-

Instrument Setup: The PXRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.

-

Data Collection: The sample is irradiated with the X-ray beam over a defined range of 2θ angles (e.g., 5° to 40°) while the detector measures the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. Sharp, well-defined peaks are indicative of a crystalline material. The positions and relative intensities of these peaks are characteristic of a specific crystal lattice and can be used to identify polymorphs.

Stability Studies

Forced degradation studies are conducted to understand the intrinsic stability of crystalline this compound under various stress conditions.

Methodology:

-

Stress Conditions: Samples of crystalline this compound are exposed to various stress conditions as per ICH guidelines, including:

-

Acidic: e.g., 0.1 M HCl at 60°C for a specified time.

-

Basic: e.g., 0.1 M NaOH at 60°C for a specified time.

-

Oxidative: e.g., 3% H₂O₂ at room temperature for a specified time.

-

Thermal: e.g., 80°C for a specified time.

-

Photolytic: Exposure to UV and visible light.

-

-

Sample Analysis: After exposure, the samples are analyzed using a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect any degradation products.

-

Data Analysis: The percentage of degradation is calculated for each stress condition to determine the stability profile of the molecule.

Metabolic Pathway

This compound is formed from its parent drug, itraconazole, primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system.

Conclusion

This technical guide has outlined the key physicochemical properties of crystalline this compound and provided detailed experimental protocols for their determination. While specific quantitative data for this compound remains limited, the provided methodologies offer a robust framework for its comprehensive characterization. A thorough understanding of these properties is fundamental for advancing the research and development of this important antifungal metabolite. Further studies are warranted to fully elucidate the physicochemical profile of crystalline this compound.

References

- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. hrpub.org [hrpub.org]

- 7. medkoo.com [medkoo.com]

Methodological & Application

Application Note: Quantification of Keto-Itraconazole in Human Plasma using a Validated HPLC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of keto-itraconazole, a primary metabolite of the antifungal agent itraconazole, in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies involving itraconazole. The protocol outlines a straightforward protein precipitation extraction procedure and provides detailed chromatographic and mass spectrometric conditions for the accurate quantification of this compound, alongside itraconazole and its other major metabolites.

Introduction

Itraconazole is a broad-spectrum triazole antifungal drug that undergoes extensive hepatic metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form several metabolites.[1] Three of its main metabolites are hydroxy-itraconazole (OH-ITZ), this compound (KT-ITZ), and N-desalkyl itraconazole (ND-ITZ).[1] The quantification of these metabolites, in addition to the parent drug, is essential for a comprehensive understanding of itraconazole's pharmacokinetic profile and its therapeutic and potential toxic effects. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of itraconazole and its metabolites, with a specific focus on this compound.

Experimental

Materials and Reagents

-

This compound reference standard

-

Itraconazole, Hydroxy-itraconazole, and N-desalkyl itraconazole reference standards

-

Itraconazole-d9 (internal standard)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Chromatographic and Mass Spectrometric Conditions

The analysis is performed on an HPLC system coupled to a tandem mass spectrometer. The following tables summarize the instrumental parameters.

Table 1: Chromatographic Conditions [1]

| Parameter | Value |

| Column | TSKgel ODS-100V (75 x 2.0 mm I.D., 3-μm) |

| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (pH 6.0) (57:43, v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 2 μL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 4 °C |

Table 2: Mass Spectrometric Conditions [1]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Dwell Time | 200 ms |

| Collision Gas | Not specified |

| Drying Gas Flow | 10 L/min |

| Nebulizer Gas Flow | 3 L/min |

| Heating Gas Flow | 10 L/min |

| Interface Temperature | 350 °C |

Table 3: MRM Transitions [1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Itraconazole (ITZ) | 706.05 | 393.05 |

| Hydroxy-itraconazole (OH-ITZ) | 721.15 | 408.15 |

| This compound (KT-ITZ) | 719.10 | 406.10 |

| N-desalkyl itraconazole (ND-ITZ) | 649.10 | 376.15 |

| Itraconazole-d9 (Internal Standard) | 714.25 | 401.15 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of this compound, itraconazole, hydroxy-itraconazole, N-desalkyl itraconazole, and the internal standard (itraconazole-d9) in an appropriate solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions to create a series of concentrations for the calibration curve.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 100 μL of plasma sample (standard, QC, or unknown), add the internal standard solution.

-

Add 200 μL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 2 μL of the supernatant into the LC-MS/MS system.

Method Validation Data

The described method has been validated according to regulatory guidelines. The following tables summarize the key validation parameters for this compound.

Table 4: Linearity of this compound [1]

| Parameter | Value |

| Calibration Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 5: Accuracy and Precision of this compound Quantification [1]

| QC Level | Nominal Conc. (ng/mL) | Intra-assay Accuracy (%) | Intra-assay Precision (%RSD) | Inter-assay Accuracy (%) | Inter-assay Precision (%RSD) |

| Low | 3 | 98.7 | 2.1 | 101.3 | 3.5 |

| Medium | 30 | 102.3 | 1.5 | 100.7 | 2.8 |

| High | 80 | 99.4 | 1.8 | 99.8 | 2.2 |

Table 6: Recovery of this compound [1]

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) |

| Low | 3 | 95.2 |

| Medium | 30 | 98.6 |

| High | 80 | 97.1 |

Visualizations

References

Application of Keto-itraconazole as a reference standard in analytical chemistry.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-itraconazole is one of the three primary metabolites of the broad-spectrum antifungal agent, Itraconazole, alongside hydroxy-itraconazole and N-desalkyl-itraconazole.[1][2] Itraconazole is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This metabolic process involves the hydroxylation of itraconazole to hydroxy-itraconazole, which is subsequently oxidized to this compound.[1][4] As a significant metabolite, the accurate quantification of this compound is crucial in pharmacokinetic, pharmacodynamic, and drug-drug interaction studies to fully understand the disposition and potential effects of Itraconazole in vivo. The use of a well-characterized this compound reference standard is essential for the development and validation of robust analytical methods for its quantification in biological matrices.

These application notes provide a detailed protocol for the use of this compound as a reference standard in the simultaneous analysis of Itraconazole and its major metabolites in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Physicochemical Properties of this compound Reference Standard

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₃₆Cl₂N₈O₅ | [5][6] |

| CAS Number | 112560-33-5 | [5][6] |

| Molecular Weight | 719.62 g/mol | [6] |

II. Analytical Method: Simultaneous Quantification of Itraconazole and its Metabolites by LC-MS/MS

The following protocol is adapted from a validated method for the simultaneous determination of itraconazole, hydroxy-itraconazole, this compound, and N-desalkyl itraconazole in human plasma.[7]

Experimental Workflow

The overall workflow for the analysis is depicted in the diagram below.

Reagents and Materials

-

This compound reference standard

-

Itraconazole, Hydroxy-itraconazole, and N-desalkyl-itraconazole reference standards

-

Itraconazole-d9 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column: Octadecyl silane (ODS) column (e.g., TSKgel ODS-100V, 3 µm, 75 x 2.0 mm I.D.)[7]

Standard Solution Preparation

Prepare stock solutions of this compound and other analytes in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare working standard solutions by serial dilution of the stock solutions. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of the working standards into drug-free human plasma.

Sample Preparation Protocol

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 100 µL of internal standard solution (Itraconazole-d9, 500 ng/mL).[7]

-

Add 400 µL of acetonitrile for protein precipitation.[7]

-

Vortex mix and sonicate the samples.

-

Centrifuge at 18,000 x g for 20 minutes at 4°C.[7]

-

Transfer 450 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 150 µL of the mobile phase.[7]

LC-MS/MS Parameters

The following table summarizes the chromatographic and mass spectrometric conditions.

| Parameter | Condition | Reference |

| Chromatography | ||

| Column | TSKgel ODS-100V (3 µm, 75 x 2.0 mm I.D.) | [7] |

| Mobile Phase | Acetonitrile : 5 mM Ammonium acetate (pH 6.0) (57:43, v/v) | [7] |

| Flow Rate | 0.2 mL/min | [7] |

| Column Temperature | 40°C | [7] |

| Injection Volume | 2 µL | [7] |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |

| MRM Transition (this compound) | 719.10 -> 406.10 | [7] |

| MRM Transition (Itraconazole) | 706.05 -> 393.05 | [7] |

| MRM Transition (Hydroxy-itraconazole) | 721.15 -> 408.15 | [7] |

| MRM Transition (N-desalkyl-itraconazole) | 649.10 -> 376.15 | [7] |

| MRM Transition (Itraconazole-d9, IS) | 714.25 -> 401.15 | [7] |

Method Validation Parameters

The use of this compound as a reference standard allows for the validation of the analytical method according to regulatory guidelines. Key validation parameters are summarized below.

| Parameter | Result | Reference |

| Linearity Range | ||

| This compound | 1 - 100 ng/mL | [7] |

| Itraconazole | 15 - 1500 ng/mL | [7] |

| Hydroxy-itraconazole | 15 - 1500 ng/mL | [7] |

| N-desalkyl-itraconazole | 1 - 100 ng/mL | [7] |

| Precision (Intra- and Inter-assay) | < 4.4% | [7] |

| Accuracy (Intra- and Inter-assay) | 94.1 - 106.7% | [7] |

| Recovery | 90.1 - 102.2% | [7] |

| Matrix Effect | 99.1 - 102.7% | [7] |

III. Itraconazole Metabolism Pathway

The metabolic conversion of Itraconazole to its primary metabolites, including this compound, is mediated by the CYP3A4 enzyme.

Conclusion

This compound serves as an indispensable reference standard for the accurate and precise quantification of this key metabolite in biological matrices. The detailed LC-MS/MS protocol provided herein, utilizing a this compound reference standard, enables researchers to conduct thorough pharmacokinetic and metabolic studies of Itraconazole. The use of a well-characterized reference material is fundamental to ensuring the reliability and reproducibility of analytical data in drug development and clinical research.

References

- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for the Isolation and Purification of Keto-itraconazole from Biological Matrices

Introduction

Keto-itraconazole is one of the three primary metabolites of the antifungal drug itraconazole, alongside hydroxy-itraconazole (OH-ITZ) and N-desalkyl-itraconazole (ND-ITZ)[1]. Accurate quantification of this compound in biological matrices such as plasma is crucial for comprehensive pharmacokinetic and drug-drug interaction studies[1][2]. This document provides detailed protocols for the isolation and purification of this compound from biological samples, primarily focusing on liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation methods, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the quantitative data for the analysis of this compound in human plasma based on various extraction and analytical methodologies.

| Parameter | Method | Value | Reference |

| Linearity Range | Solid-Supported Liquid Extraction & LC-MS/MS | 0.4 - 200 ng/mL | [2] |

| Extraction Recovery | Solid-Supported Liquid Extraction | 103.4% | [2] |

| Lower Limit of Quantification (LLOQ) | Protein Precipitation & HPLC-MS/MS | 14 ng/mL (for triazole antifungals) | [3] |

| Inter-day Precision (CV%) | Protein Precipitation & HPLC-MS/MS | < 9.8% (for triazole antifungals) | [3] |

| Intra-day Precision (CV%) | Protein Precipitation & HPLC-MS/MS | < 8.1% (for triazole antifungals) | [3] |

| Accuracy | Protein Precipitation & HPLC-MS/MS | 85 - 106% (for triazole antifungals) | [3] |

Experimental Protocols

Several methods can be employed for the extraction of this compound from biological matrices. The choice of method often depends on the required sensitivity, sample throughput, and the complexity of the matrix.

Method 1: Solid-Supported Liquid Extraction (SLE)

This method offers high recovery and clean extracts, making it suitable for sensitive LC-MS/MS analysis.

-

Sample Pretreatment:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 150 µL of plasma into a clean microcentrifuge tube.

-

-

Extraction Protocol:

-

The detailed SLE procedure is proprietary to the referenced study but generally involves loading the pretreated plasma onto an SLE cartridge.

-

The analytes are then eluted with an appropriate organic solvent. A mixture of acetonitrile and methyl t-butyl ether has been used effectively for itraconazole and its metabolites[4][5].

-

-

Post-Extraction Processing:

-

Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for isolating analytes from complex matrices.

-

Sample Pretreatment:

-

To a 2.2 mL 96-well deep-well plate, add 150 µL of plasma.

-

Add an internal standard solution.

-

-

Extraction Protocol:

-

Add a mixture of acetonitrile and methyl t-butyl ether as the extraction solvent[2][4][5].

-

Vortex the plate to ensure thorough mixing.

-

Centrifuge the plate to separate the aqueous and organic layers.

-

Freeze the plate to solidify the aqueous layer, allowing for easy transfer of the organic supernatant.

-

-

Post-Extraction Processing:

-

Transfer the organic supernatant to a new plate.

-

Evaporate the solvent to dryness.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

Method 3: Protein Precipitation

This is a rapid and simple method, ideal for high-throughput analysis, though it may result in less clean extracts compared to LLE or SPE.

-

Sample Pretreatment:

-

Precipitation Protocol:

-

Add 400 µL of acetonitrile containing 0.5% formic acid to each well[6]. Other organic solvents like methanol with zinc sulfate can also be used[3].

-

Vortex the plate for 1 minute to precipitate the proteins[6].

-

Centrifuge the plate at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins[6].

-

-

Post-Extraction Processing:

-

Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Workflow and Signaling Pathway Diagrams

References

- 1. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS [agris.fao.org]

- 5. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Keto-itraconazole in Clinical Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system and is recommended by regulatory agencies for use in clinical drug-drug interaction (DDI) studies.[1][2] Its utility stems from its ability to significantly increase the plasma concentrations of co-administered drugs that are substrates of CYP3A4, thereby allowing for a thorough assessment of this metabolic pathway's contribution to a new drug's clearance.